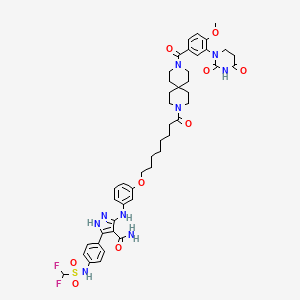
PROTAC MLKL Degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of PROTAC MLKL Degrader-1 involves the incorporation of modified cereblon (CRBN) ligands and a lenalidomide-linker within its structure . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach to synthesizing PROTACs involves the following steps:
Ligand Synthesis: Synthesize the ligand that binds to the target protein (MLKL in this case).
Linker Attachment: Attach a linker to the ligand. The linker is typically a flexible chain that connects the ligand to the E3 ligase ligand.
E3 Ligase Ligand Synthesis: Synthesize the ligand that binds to the E3 ubiquitin ligase (CRBN in this case).
Conjugation: Conjugate the ligand-linker and the E3 ligase ligand to form the final PROTAC molecule.
化学反应分析
PROTAC MLKL Degrader-1 undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis involves nucleophilic substitution reactions to attach the linker to the ligands.
Amide Bond Formation: The conjugation step often involves forming amide bonds between the linker and the ligands.
Oxidation and Reduction: These reactions may be used to modify the ligands or linkers to achieve the desired chemical properties.
Common reagents and conditions used in these reactions include:
N,N’-Dicyclohexylcarbodiimide (DCC): Used for amide bond formation.
Dimethylformamide (DMF): A common solvent for these reactions.
Palladium on carbon (Pd/C): Used for hydrogenation reactions.
The major products formed from these reactions are the intermediate compounds that are subsequently conjugated to form the final PROTAC molecule.
科学研究应用
PROTAC MLKL Degrader-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of MLKL and its effects on cellular processes.
Biology: Helps in understanding the role of MLKL in necroptosis and other cellular pathways.
Medicine: Potential therapeutic applications in diseases where necroptosis plays a role, such as neurodegenerative diseases and certain cancers.
Industry: Used in drug discovery and development to identify new therapeutic targets and develop novel treatments.
作用机制
PROTAC MLKL Degrader-1 exerts its effects by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the target protein MLKL. This recruitment leads to the ubiquitination of MLKL, marking it for degradation by the proteasome . The degradation of MLKL prevents its role in necroptosis, thereby inhibiting cell death in models of this process.
相似化合物的比较
PROTAC MLKL Degrader-1 is unique in its high selectivity and efficiency in degrading MLKL. Similar compounds include other PROTACs targeting different proteins, such as:
PROTAC Mcl1 Degrader-1: Targets Mcl-1 for degradation.
PROTAC Bcl-2 Degrader: Targets Bcl-2 for degradation.
PROTAC BRD Degraders: Target bromodomain-containing proteins for degradation.
These compounds share the general mechanism of action of PROTACs but differ in their target proteins and specific applications.
属性
分子式 |
C46H55F2N9O9S |
|---|---|
分子量 |
948.0 g/mol |
IUPAC 名称 |
5-[4-(difluoromethylsulfonylamino)phenyl]-3-[3-[8-[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]-8-oxooctoxy]anilino]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C46H55F2N9O9S/c1-65-36-16-13-31(28-35(36)57-22-17-37(58)51-45(57)62)43(61)56-25-20-46(21-26-56)18-23-55(24-19-46)38(59)10-5-3-2-4-6-27-66-34-9-7-8-33(29-34)50-42-39(41(49)60)40(52-53-42)30-11-14-32(15-12-30)54-67(63,64)44(47)48/h7-9,11-16,28-29,44,54H,2-6,10,17-27H2,1H3,(H2,49,60)(H2,50,52,53)(H,51,58,62) |
InChI 键 |
XDPRKJSOJYMCMZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CCN(CC3)C(=O)CCCCCCCOC4=CC=CC(=C4)NC5=NNC(=C5C(=O)N)C6=CC=C(C=C6)NS(=O)(=O)C(F)F)CC2)N7CCC(=O)NC7=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


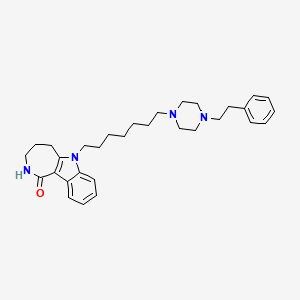
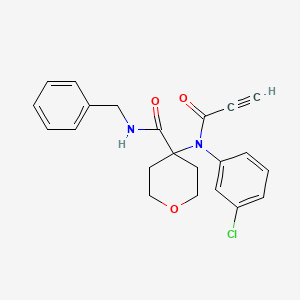
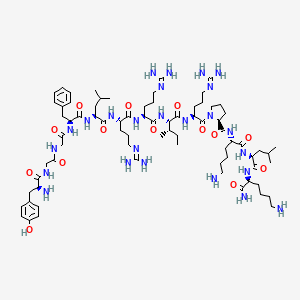
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
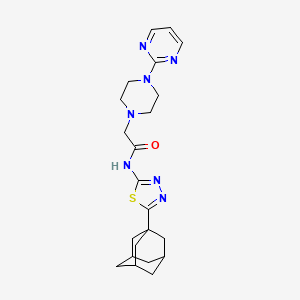
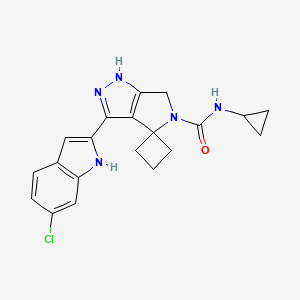
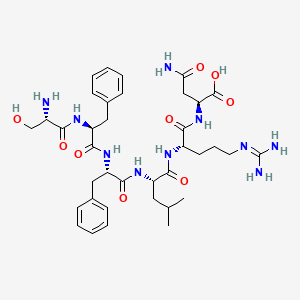
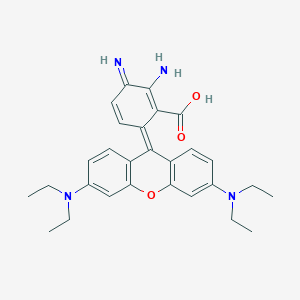

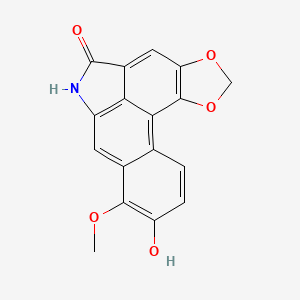

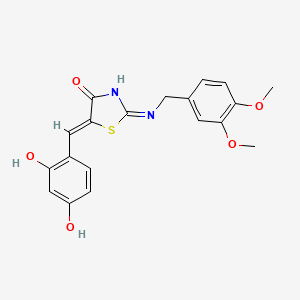
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)
![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
